7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20014836
InChI: InChI=1S/C27H22ClNO4/c1-16-3-7-18(8-4-16)24-23-25(30)21-15-19(28)9-12-22(21)33-26(23)27(31)29(24)14-13-17-5-10-20(32-2)11-6-17/h3-12,15,24H,13-14H2,1-2H3
SMILES:
Molecular Formula: C27H22ClNO4
Molecular Weight: 459.9 g/mol

7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC20014836

Molecular Formula: C27H22ClNO4

Molecular Weight: 459.9 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C27H22ClNO4
Molecular Weight 459.9 g/mol
IUPAC Name 7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C27H22ClNO4/c1-16-3-7-18(8-4-16)24-23-25(30)21-15-19(28)9-12-22(21)33-26(23)27(31)29(24)14-13-17-5-10-20(32-2)11-6-17/h3-12,15,24H,13-14H2,1-2H3
Standard InChI Key CVBVJJNTDISXBU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)Cl

Introduction

The compound 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule featuring a chromeno[2,3-c]pyrrole core. This bicyclic structure incorporates both aromatic and heterocyclic elements, contributing to its potential biological activity and chemical reactivity. The compound's molecular formula is C27H28ClNO4, with a molecular weight of approximately 466.0 g/mol .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps, often starting with the formation of the chromeno[2,3-c]pyrrole core. The specific synthesis pathway can vary based on the availability of starting materials and desired substituents. The compound's reactivity is influenced by its functional groups, such as the chloro group, which can participate in nucleophilic substitution reactions, and the methoxy group, which can influence reactivity through electron donation or withdrawal effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:

Compound NameMolecular FormulaUnique Features
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneC21H23ClN2O4Contains morpholino group
7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneC21H23ClN2O4Includes methoxy instead of fluorophenyl
7-Chloro-1-(4-methoxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dioneC20H19ClN2O4Lacks additional substituents on the ethylene chain

These compounds highlight the diversity of substituents that can be incorporated into the chromeno[2,3-c]pyrrole core, influencing their biological properties and reactivity patterns.

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